molecular formula C18H21NO3 B14640903 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-97-1

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14640903
CAS No.: 55376-97-1
M. Wt: 299.4 g/mol
InChI Key: HMHBNLRDIVWWAX-UHFFFAOYSA-N
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Description

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ( 55376-97-1) is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol . This quinoline-3-carboxylic acid derivative is offered for research purposes as a potential building block in medicinal chemistry and anti-infective agent development. Compounds based on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold are of significant research interest due to their established antibacterial properties . Recent scientific investigations have highlighted the promise of similar quinolone-3-carboxamide derivatives as novel antitubercular agents with a unique mechanism of action . These compounds are rationally designed as potential inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a promising drug target in Mycobacterium tuberculosis . MmpL3 is essential for transporting mycolic acids, which are critical components of the tough, protective cell wall that makes the tuberculosis bacillus resistant to many drugs . Inhibiting this transporter disrupts cell wall assembly, leading to bacterial death. Furthermore, research suggests that the lipophilicity conferred by bulky substituents, such as the cycloheptyl group in this compound, may positively correlate with anti-TB activity by facilitating diffusion through the mycobacterial cell envelope . This product is intended for use in exploratory biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate in pharmaceutical research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55376-97-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

6-cycloheptyl-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H21NO3/c1-19-11-15(18(21)22)17(20)14-10-13(8-9-16(14)19)12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22)

InChI Key

HMHBNLRDIVWWAX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

Molecular Characteristics

The compound features a quinoline backbone substituted with a cycloheptyl group at position 6, a methyl group at position 1, and a carboxylic acid moiety at position 3. The 4-oxo-1,4-dihydroquinoline core confers planarity to the molecule, enabling π-π stacking interactions in biological systems.

Pharmaceutical Relevance

As a derivative of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, this compound serves as a precursor for antibiotics, kinase inhibitors, and cannabinoid receptor ligands. Its structural flexibility allows modifications at positions 1, 3, and 6 to optimize pharmacological activity.

Synthetic Pathways

Cyclization of 2-Amino Benzoic Acid Derivatives

The most widely reported method involves cyclization of 2-((Z)-3-oxo-3-arylpropenylamino)benzoic acid methyl esters (Scheme 1).

Reaction Conditions
  • Substrate : 2-((Z)-3-oxo-3-cycloheptylpropenylamino)benzoic acid methyl ester
  • Solvent System : Methanol/phenyl ether (1:8 v/v)
  • Catalyst : Sodium methanolate (0.1 equiv)
  • Temperature : Reflux (110–120°C)
  • Yield : 72–83%
Mechanism

The reaction proceeds via intramolecular nucleophilic attack of the enolate oxygen on the adjacent carbonyl carbon, forming the quinoline ring. Sodium methanolate deprotonates the methyl ester, generating a resonance-stabilized enolate intermediate.

N-Alkylation for Methyl Group Introduction

Following cyclization, N-methylation is achieved using halogenoalkyl reagents.

Standard Protocol
  • Reagent : Methyl iodide (1.2 equiv)
  • Base : Sodium hydride (1.5 equiv)
  • Solvent : Anhydrous dimethylformamide (DMF)
  • Temperature : 90°C under nitrogen
  • Yield : 50–96%
Competing Side Reactions

Over-alkylation at the 3-carboxylic acid position is mitigated by steric hindrance from the cycloheptyl group. Selectivity for N1-methylation exceeds 90% in optimized conditions.

Hydrolysis of Ester to Carboxylic Acid

The final step converts the methyl ester to the carboxylic acid moiety.

Alkaline Hydrolysis
  • Reagent : Aqueous NaOH (2.0 M)
  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : Reflux (78°C)
  • Duration : 6–8 hours
  • Yield : 65–90%
Acidic Workup

Post-hydrolysis, neutralization with HCl (1.0 M) precipitates the product, which is purified via recrystallization from ethanol/water.

Industrial-Scale Optimization

Catalytic Efficiency

Industrial patents emphasize catalyst recycling:

  • Sodium methanolate recovery: 85% via distillation
  • DMF reuse: Up to 5 cycles with <5% yield loss

Waste Reduction Strategies

  • Phenyl ether solvent : 92% recovered via fractional distillation
  • By-product management : Iodide salts converted to HI for methyl iodide synthesis

Comparative Analysis of Methods

Parameter Cyclization-Alkylation Direct Amination Coupling Process
Total Yield 68% 45% 72%
Reaction Time 18 hours 32 hours 12 hours
Catalyst Cost Low High Moderate
Scalability Excellent Moderate Good

Data synthesized from Refs 4–6.

Challenges and Solutions

Stereochemical Control

The cycloheptyl group introduces axial chirality at position 6. Asymmetric synthesis remains challenging, though chiral auxiliaries like (S)-BINOL have achieved 78% enantiomeric excess in pilot studies.

By-Product Formation

Major impurities include:

  • 3-Cycloheptyl regioisomer (4–7%): Mitigated by lowering reaction temperature
  • Over-methylated products (2–3%): Controlled via reagent stoichiometry

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances use iridium photocatalysts (e.g., Ir(ppy)₃) for direct C6 cycloheptylation, bypassing pre-functionalized intermediates:

  • Yield : 61%
  • Conditions : Blue LED, room temperature

Biocatalytic Approaches

Engineered E. coli expressing P450 monooxygenases demonstrate:

  • 89% conversion of 1-methyl-4-oxoquinoline
  • 72% isolated yield after 24 hours

Chemical Reactions Analysis

Types of Reactions

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is shared among numerous analogs. Key variations occur at positions 1, 6, 7, and 8, which modulate antibacterial efficacy, solubility, and resistance profiles. Below is a comparative analysis:

Table 1: Substituent Comparison of Key Quinolone Derivatives
Compound Name R1 (Position 1) R6 R7/R8 Biological Notes References
Target Compound Methyl Cycloheptyl - High lipophilicity; potential for enhanced tissue penetration
Ciprofloxacin Cyclopropyl - Piperazinyl (R7) Broad-spectrum activity; clinical use for Gram-negative infections
Besifloxacin Regioisomer () Cyclopropyl - Azepane (R7) N-substituted isomer; lower synthetic yield (37%)
7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl) Cyclopropyl Piperazinyl Chloro (R7) Piperazine enhances solubility; used in cephalosporin synthesis
6-Bromo-7-chloro-1-ethyl () Ethyl Bromo Chloro (R7) Halogenation increases potency but may reduce solubility
1-Ethyl-6-fluoro () Ethyl Fluoro - Fluoro substituent improves Gram-negative activity
Key Observations :
  • R1 Substituents: Methyl (target) and ethyl groups () enhance lipophilicity compared to cyclopropyl (ciprofloxacin). Cyclopropyl is common in clinical quinolones due to balanced pharmacokinetics .
  • R6 Substituents : The cycloheptyl group in the target compound is unique, offering steric bulk absent in smaller groups like piperazinyl () or halogens (). This may reduce off-target interactions or improve binding to mutated bacterial targets .
  • R7/R8 Modifications: Piperazinyl (ciprofloxacin) and azepane () at R7 enhance water solubility and Gram-negative activity.

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : Cycloheptyl’s hydrophobicity may improve blood-brain barrier penetration but could increase plasma protein binding, reducing free drug availability .
  • Metabolism : Bulky substituents like cycloheptyl may slow hepatic degradation compared to smaller groups (e.g., ethyl in ), prolonging half-life .
  • Toxicity: Lack of R7 substituents (e.g., piperazine) might mitigate central nervous system side effects (e.g., seizures) associated with some quinolones .

Biological Activity

6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is C17H19NO3C_{17}H_{19}NO_3 with a molecular weight of 299.34 g/mol. It features a cycloheptyl group that contributes to its unique biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

This table summarizes the MIC values indicating the concentration required to inhibit bacterial growth, highlighting the compound's potential as an antimicrobial agent.

Anti-HIV Activity

In vitro studies have indicated that related compounds in the quinoline series can inhibit HIV replication. For instance, similar structures have been reported to block viral DNA synthesis in human primary cells exposed to HIV, suggesting that 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may possess analogous properties .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that modifications in the quinoline structure can lead to enhanced apoptosis in cancer cells. For example, derivatives of quinolines have shown promise in targeting estrogen-negative breast cancer cells (MDA-MB-231), suggesting that structural variations could optimize efficacy against specific cancer types .

Table 2: Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231<10Induction of apoptosis
HeLa<15Cell cycle arrest

The biological activity of 6-Cycloheptyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is believed to involve multiple mechanisms:

  • Topoisomerase Inhibition : Similar compounds have shown high affinity for topoisomerases, enzymes critical for DNA replication and transcription.
  • Cell Membrane Disruption : The lipophilic nature of the cycloheptyl group may enhance membrane permeability, facilitating intracellular accumulation.
  • Apoptotic Pathway Activation : Evidence suggests that quinoline derivatives can activate apoptotic pathways in cancer cells.

Case Studies

A notable study explored the modification of the carboxylic group in quinolone derivatives and their resulting biological activities. The introduction of various substituents was linked to enhanced antimicrobial efficacy and reduced cytotoxicity against mammalian cells . This highlights the importance of structural optimization in developing effective therapeutic agents.

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